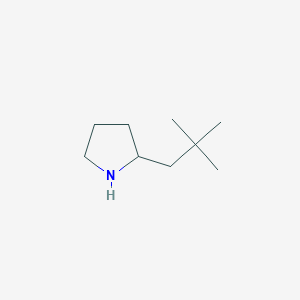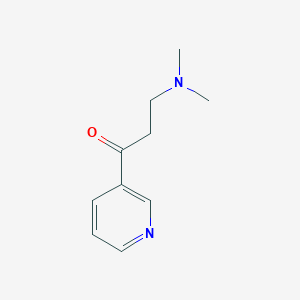
3-(Dimethylamino)-1-pyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as “3-Dimethylaminopropylamine” involves the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . Another study discusses the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Chemical Reactions Analysis
The compound “3-Dimethylaminopropylamine” is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . Another study discusses the copolymerization of amine-containing monomers .Aplicaciones Científicas De Investigación
Organocatalysis
3-(Dimethylamino)-1-pyridin-3-ylpropan-1-one has applications in organocatalysis. A study demonstrated its use in catalyzing asymmetric Michael addition reactions, achieving good yields and excellent enantioselectivities. This suggests its potential as a catalyst in various organic reactions (Cui Yan-fang, 2008).
Unnatural Base Pair Synthesis
This compound has been used in the synthesis of unnatural base pairs, specifically for DNA synthesis. It was part of a study to create a base pair involving 2-amino-6-(N, N-dimethylamino)purine, aiming to meet the structural requirements for base pair formation (M. Ishikawa, I. Hirao, S. Yokoyama, 2000).
Photoinduced Intramolecular Electron Transfer
Research indicates its relevance in photoinduced intramolecular electron transfer studies. It was found that derivatives of 4-(dimethylamino)pyridine, including 3-methyl-4-(dimethylamino)pyridine, exhibit charge transfer fluorescence, which is important for understanding electronic structures and excited states (I. Szydłowska, A. Kyrychenko, J. Nowacki, J. Herbich, 2003).
Synthesis of Nilotinib
Hydrogen-bonded Supramolecular Structures
The compound is useful in the formation of hydrogen-bonded supramolecular structures. It was incorporated into complexes for the construction of supramolecular arrays, which has implications in material science and nanotechnology (Michael M. Bishop, A. H. Lee, L. Lindoy, P. Turner, B. Skelton, A. White, 2005).
Propiedades
IUPAC Name |
3-(dimethylamino)-1-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGIBWOTDIWCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

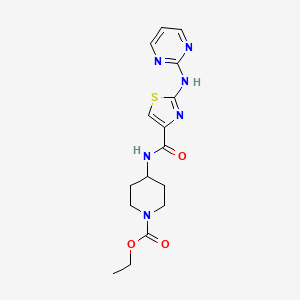
![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)
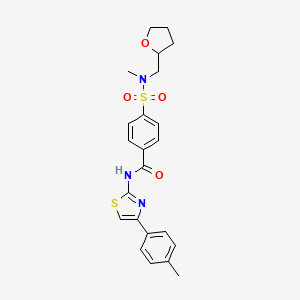
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)
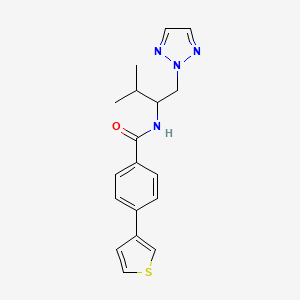
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436734.png)
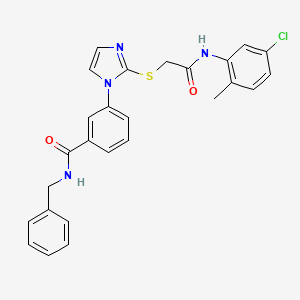
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)
